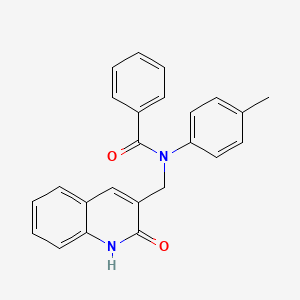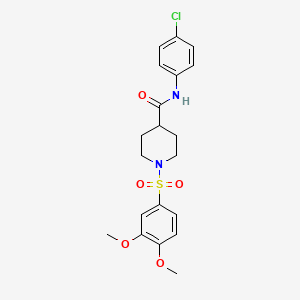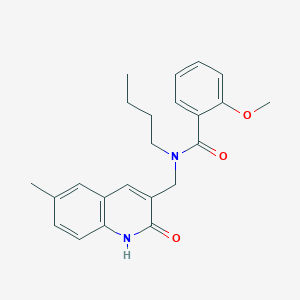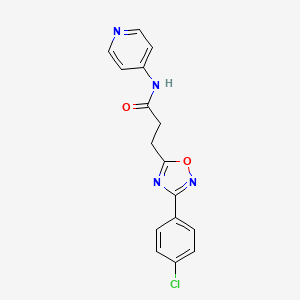![molecular formula C27H29N5O2 B7686089 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B7686089.png)
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a quinoline core, a piperazine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.
Reduction: Reduction reactions can target the oxadiazole moiety, converting it to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring can interact with neurotransmitter receptors. The oxadiazole moiety may also play a role in modulating enzyme activity. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial activity.
Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.
Oxadiazole Derivatives: Compounds like furazolidone are known for their antimicrobial properties.
Uniqueness
What sets 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological and chemical properties not seen in the individual components.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-10-11-22-20(16-18)17-21(23-29-25(34-30-23)19-8-6-5-7-9-19)24(28-22)31-12-14-32(15-13-31)26(33)27(2,3)4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGAMWUQZAUEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C(=O)C(C)(C)C)C4=NOC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686016.png)

![N-(2-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686032.png)


![N-(4-ethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7686059.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)


![4-tert-butyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686091.png)
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)
![3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B7686109.png)
